![molecular formula C11H14N2S B1372908 5-(tert-Butyl)benzo[d]thiazol-2-amine CAS No. 1303968-50-4](/img/structure/B1372908.png)

5-(tert-Butyl)benzo[d]thiazol-2-amine

Vue d'ensemble

Description

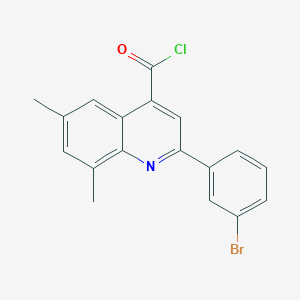

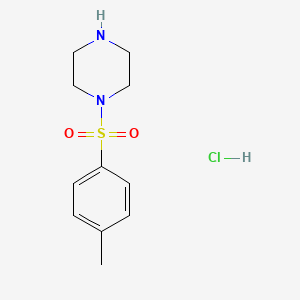

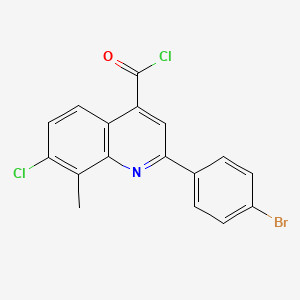

5-(tert-Butyl)benzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C11H14N2S and its molecular weight is 206.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cristallographie et Science des Matériaux

Le composé a été étudié pour sa structure cristalline, qui est cruciale pour comprendre ses propriétés matérielles . L'analyse cristallographique détaillée fournit des informations sur l'arrangement moléculaire, qui peut influencer la réactivité du composé et son interaction avec d'autres substances. Ces informations sont vitales pour concevoir des matériaux présentant des propriétés spécifiques, telles qu'une durabilité ou une conductivité améliorées.

Applications Pharmaceutiques

Les dérivés de thiazole, y compris la « 5-(tert-Butyl)benzo[d]thiazol-2-amine », ont montré une gamme d'activités pharmaceutiques. Ils sont connus pour leurs activités antimicrobiennes, antirétrovirales, antifongiques, anticancéreuses, antidiabétiques, anti-inflammatoires, anti-Alzheimer, antihypertensives, antioxydantes et hépatoprotectrices . Cela en fait des candidats précieux pour le développement de médicaments et les interventions thérapeutiques.

Applications Industrielles

Dans le secteur industriel, les dérivés de thiazole sont utilisés comme accélérateurs de vulcanisation dans la fabrication du caoutchouc . Leur capacité à améliorer les propriétés mécaniques du caoutchouc les rend essentiels à la production de divers produits en caoutchouc.

Blanchisseurs Optiques

Certains composés thiazoliques servent de blanchisseurs optiques. Ils sont utilisés pour améliorer la luminosité des matériaux et sont particulièrement utiles dans l'industrie textile pour produire des couleurs vives et durables .

Recherche Antitumorale

La « this compound » a été largement étudiée pour ses propriétés antitumorales. Elle présente une activité significative contre diverses lignées cellulaires cancéreuses, ce qui en fait un candidat potentiel pour le traitement du cancer.

Recherche Antivirale et Antimicrobienne

Photoluminescence et Sensibilisateurs

Les dérivés de thiazole sont étudiés pour leurs propriétés photoluminescentes, qui sont importantes dans le développement de capteurs, de colorants et de pigments. Leur capacité à émettre de la lumière lors de l'excitation a des applications dans la création d'affichages visuels et dans les diagnostics médicaux .

Mécanisme D'action

Target of Action

The primary targets of 5-(tert-Butyl)benzo[d]thiazol-2-amine Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The exact mode of action of This compound Thiazole derivatives have been found to interact with various targets leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence its interaction with its targets.

Biochemical Pathways

The specific biochemical pathways affected by This compound Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of This compound Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The solubility properties of thiazoles suggest that they may be influenced by the chemical environment .

Analyse Biochimique

Biochemical Properties

5-(tert-Butyl)benzo[d]thiazol-2-amine plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, it has shown inhibitory effects on certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation and apoptosis . Additionally, it interacts with proteins involved in the regulation of the cell cycle, further highlighting its potential as an antitumor agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, it has been observed to induce apoptosis, a form of programmed cell death, by activating specific signaling pathways . This compound also affects gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes . Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which leads to the disruption of cell signaling pathways that are essential for cell survival and proliferation . Additionally, this compound binds to certain proteins, altering their conformation and activity. This binding can result in the inhibition of enzyme activity or the activation of signaling cascades that promote apoptosis . Changes in gene expression induced by this compound further contribute to its antitumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It is subject to degradation under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of xenobiotics . The compound can be metabolized into various intermediates, some of which may retain biological activity . Additionally, this compound can affect the levels of certain metabolites, thereby influencing metabolic flux within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound has been found to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . This selective accumulation is likely due to the presence of specific transporters and binding proteins in these tissues .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various enzymes and proteins, modulating their activity . In the nucleus, this compound can influence gene expression by binding to DNA or interacting with transcription factors . This subcellular localization is essential for the compound’s ability to exert its biological effects .

Propriétés

IUPAC Name |

5-tert-butyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-11(2,3)7-4-5-9-8(6-7)13-10(12)14-9/h4-6H,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSGSWDTMNDZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269378 | |

| Record name | 5-(1,1-Dimethylethyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303968-50-4 | |

| Record name | 5-(1,1-Dimethylethyl)-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylethyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

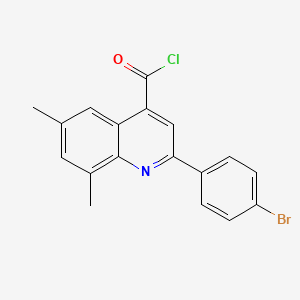

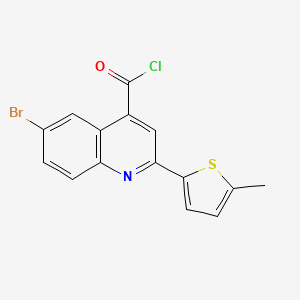

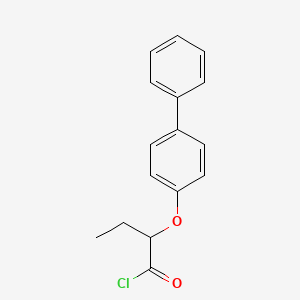

![2-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372843.png)

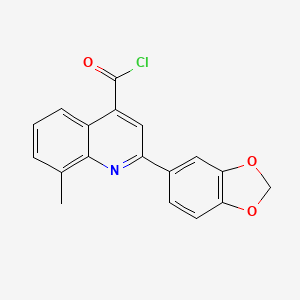

![5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372844.png)